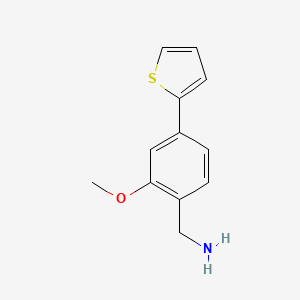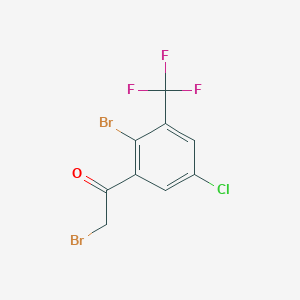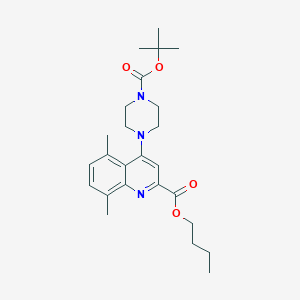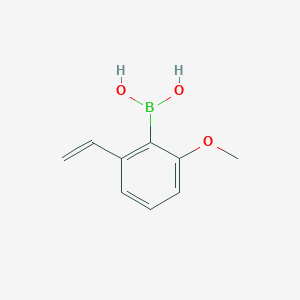
trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride: is a chemical compound that belongs to the class of cyclohexylamines. It is characterized by the presence of a cyclohexane ring substituted with a 3-methoxy-propyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride typically involves the following steps:
Cyclohexanone Reaction: Cyclohexanone is reacted with 3-methoxy-propylamine under reductive amination conditions to form trans 4-(3-Methoxy-propyl)-cyclohexylamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexylamine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of various cyclohexylamine derivatives.
Biology:
- Investigated for its potential biological activity, including its effects on neurotransmitter systems.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: A simpler analog without the 3-methoxy-propyl group.
4-(3-Methoxy-propyl)-cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness:
- The presence of the 3-methoxy-propyl group and the amine functionality in trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride imparts unique chemical and biological properties, distinguishing it from other cyclohexylamine derivatives.
Propriétés
Formule moléculaire |
C10H22ClNO |
|---|---|
Poids moléculaire |
207.74 g/mol |
Nom IUPAC |
4-(3-methoxypropyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-12-8-2-3-9-4-6-10(11)7-5-9;/h9-10H,2-8,11H2,1H3;1H |
Clé InChI |
IXVAXPAYLDDSFT-UHFFFAOYSA-N |
SMILES canonique |
COCCCC1CCC(CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)







![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)

![6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13721729.png)


